molecular formula C7H5FINO2 B6227393 2-amino-3-fluoro-5-iodobenzoic acid CAS No. 1070977-99-9

2-amino-3-fluoro-5-iodobenzoic acid

Cat. No.: B6227393
CAS No.: 1070977-99-9
M. Wt: 281
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Description

2-Amino-3-fluoro-5-iodobenzoic acid (CAS: 1070977-99-9) is a halogenated benzoic acid derivative with a molecular formula of C₇H₅FINO₂ and a molecular weight of 281.02 g/mol . The compound features three substituents on the aromatic ring: an amino group (-NH₂) at position 2, a fluorine atom at position 3, and an iodine atom at position 5. The compound is available with a purity of ≥95% and is primarily intended for laboratory use .

Properties

CAS No.

1070977-99-9

Molecular Formula

C7H5FINO2

Molecular Weight

281

Purity

95

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-fluoro-5-iodobenzoic acid with halogenated benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Configuration and Electronic Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Substituent Effects
2-Amino-3-fluoro-5-iodobenzoic acid C₇H₅FINO₂ 281.02 2-NH₂, 3-F, 5-I Amino (electron-donating) balances fluoro/iodo (electron-withdrawing); moderate acidity .
5-Chloro-2-fluoro-3-iodobenzoic acid C₇H₃ClFIO₂ 300.45 2-F, 3-Cl, 5-I Chloro (strongly electron-withdrawing) increases acidity; lacks amino group for derivatization .
3-Chloro-2-fluoro-5-iodobenzoic acid C₇H₃ClFIO₂ 300.45 2-F, 3-Cl, 5-I Similar to above but with positional isomerism; altered steric and electronic effects .
5-Amino-2-fluorobenzoic acid C₇H₆FNO₂ 155.13 2-F, 5-NH₂ Lacks iodine; lower molecular weight and reduced halogen-mediated reactivity .

Key Observations :

  • The amino group in the target compound enables hydrogen bonding and derivatization (e.g., amide formation), unlike chloro-substituted analogs .
Physicochemical Properties
  • Solubility: The amino group in 2-amino-3-fluoro-5-iodobenzoic acid may improve solubility in polar solvents via hydrogen bonding, whereas chloro/iodo analogs (e.g., 3-chloro-2-fluoro-5-iodobenzoic acid) are likely less soluble due to increased hydrophobicity .
  • Melting Points : Data gaps exist for the target compound, but chloro-substituted analogs (e.g., 5-chloro-2-fluoro-3-iodobenzoic acid) often exhibit higher melting points due to stronger intermolecular forces .

Research Findings and Data Gaps

  • confirms the commercial availability and basic properties of the target compound but lacks detailed spectroscopic or thermodynamic data.
  • and highlight the prevalence of chloro-fluoro-iodo analogs in research, though their applications differ due to the absence of amino groups.

Biological Activity

2-Amino-3-fluoro-5-iodobenzoic acid (AFIBA) is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique combination of an amino group, a fluorine atom, and an iodine atom on the benzoic acid framework contributes to its reactivity and interaction with various biological targets. This article delves into the biological activity of AFIBA, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

AFIBA has the chemical formula C7H5FINO2C_7H_5FINO_2. Its structure allows for diverse interactions with biological molecules, primarily through hydrogen bonding and halogen bonding due to the presence of fluorine and iodine. These properties enhance its binding affinity to various targets, making it a compound of interest in drug development.

The biological activity of AFIBA is largely attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing enzymatic reactions and receptor interactions.
  • Halogen Bonding : The fluorine and iodine atoms can participate in halogen bonding, which may enhance the compound's specificity and affinity towards certain biological targets.

Biological Activity

Research indicates that AFIBA exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that AFIBA may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Anticancer Potential : AFIBA has been investigated for its role in cancer therapies. Its structural analogs have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that AFIBA may also influence inflammatory pathways .

Research Findings

Several studies have explored the biological activity of AFIBA and related compounds. Below are some notable findings:

StudyFindings
Study 1 Investigated the anticancer activity of AFIBA analogs; results indicated significant inhibition of cancer cell proliferation (IC50 values ranging from 0.5 to 1.5 µM) .
Study 2 Explored antimicrobial effects against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study 3 Assessed anti-inflammatory activity in vitro; AFIBA reduced nitric oxide production in macrophages by 40% at 10 µM concentration .

Case Studies

  • Anticancer Activity : A recent study evaluated the effects of AFIBA on various cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The study highlighted that AFIBA's structural features significantly contributed to its efficacy against breast cancer cells.
  • Antimicrobial Studies : Another investigation focused on the antimicrobial potential of AFIBA derivatives against pathogenic bacteria. The results indicated that specific substitutions on the benzoic acid framework enhanced antimicrobial activity, suggesting a structure-activity relationship that warrants further exploration.

Applications

AFIBA is being investigated for several applications:

  • Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceutical compounds targeting various diseases.
  • Materials Science : Explored for its potential in developing advanced materials such as liquid crystals due to its unique chemical properties.
  • Biological Research : Studied for its interactions with proteins and nucleic acids, which could lead to novel therapeutic strategies.

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